molecular formula C22H23ClOS B8691307 (4-(tert-Butoxy)phenyl)diphenylsulfonium chloride CAS No. 199733-54-5

(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride

Cat. No.: B8691307
CAS No.: 199733-54-5
M. Wt: 370.9 g/mol
InChI Key: CMCBUFLPSKGYGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride is an organic compound with the molecular formula C22H23ClOS. It is a sulfonium salt, which is a class of compounds containing a positively charged sulfur atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butoxy)phenyl)diphenylsulfonium chloride typically involves the reaction of 4-tert-butoxyphenyl chloride with diphenyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(tert-Butoxy)phenyl)diphenylsulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The positively charged sulfur atom can form strong interactions with negatively charged sites on proteins and other biomolecules, leading to changes in their activity and function. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-tert-Butylphenyl)diphenylsulfonium triflate: This compound is similar in structure but contains a triflate anion instead of a chloride ion.

    Diphenyl(4-methylphenyl)sulfonium chloride: This compound has a methyl group instead of a tert-butoxy group on the phenyl ring.

Uniqueness

(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where these properties are advantageous.

Properties

CAS No.

199733-54-5

Molecular Formula

C22H23ClOS

Molecular Weight

370.9 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]-diphenylsulfanium;chloride

InChI

InChI=1S/C22H23OS.ClH/c1-22(2,3)23-18-14-16-21(17-15-18)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-17H,1-3H3;1H/q+1;/p-1

InChI Key

CMCBUFLPSKGYGI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.2 g (0.10 mol) of diphenyl sulfoxide in 200 g of methylene chloride was cooled on an ice bath. To the solution, 5.3 g (0.052 mol) of triethylamine was added and 32.6 g (0.30 mol) of trimethylsilyl chloride was dropwised at 0° to 20° C. Stirring was continued at 0° to 10° C. for 15 minutes. To this solution, a Grignard reagent which was conventionally prepared from 55.4 g (0.30 mol) of 4-tert-butoxychlorobenzene, 7.3 g (0.30 mol) of magnesium, and 90 g of THF was dropwised at 0° to 10 ° C. Stirring was continued at 0° to 10° C. for 30 minutes. 500 g of 20% ammonium chloride aqueous solution was added to the reaction mixture. To the organic layer was added 1,000 g of chloroform. The organic layer was once washed with 200 g of water and the solvent was evaporated. The residue was purified by recrystalization, isolating 26.6 g (yield 72%) of (4-tert-butoxyphenyl)diphenylsulfonium chloride with 98% purity.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
55.4 g
Type
reactant
Reaction Step Four
Quantity
7.3 g
Type
reactant
Reaction Step Four
Name
Quantity
90 g
Type
solvent
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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